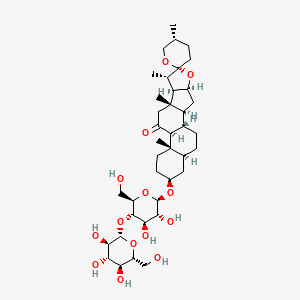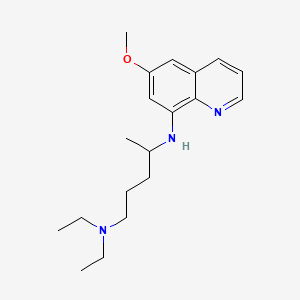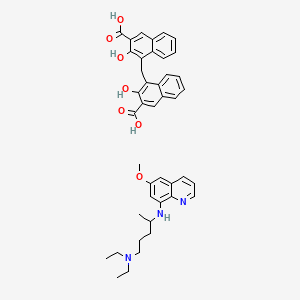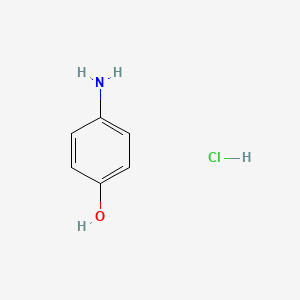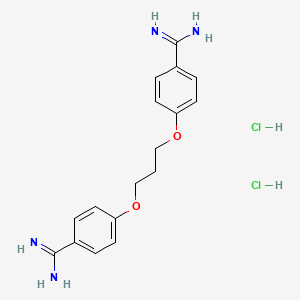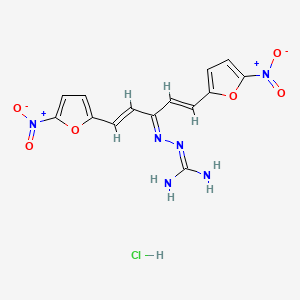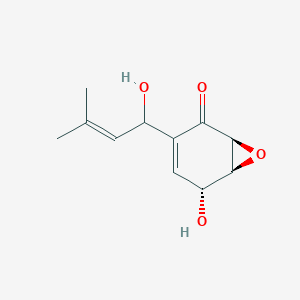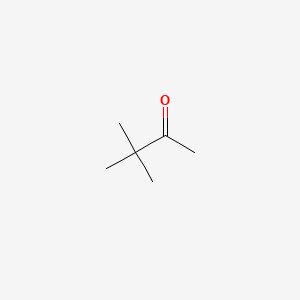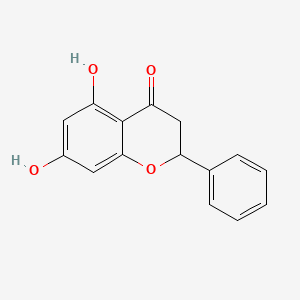
ピルフェニドン
概要
説明
ピルフェニドンは、抗線維化作用、抗炎症作用、抗酸化作用を持つ合成ピリドン系薬剤です。 主に、間質性肺炎の慢性的な進行性疾患である特発性肺線維症(IPF)の治療に使用されます 。 日本、欧州連合、カナダ、米国など、さまざまな地域で医療用として承認されています .
製造方法
合成経路と反応条件
ピルフェニドンは、さまざまな方法で合成できます。 一般的な方法の1つは、5-メチル-2-ピリドンと臭化フェニルマグネシウムを反応させ、その後酸化を行う方法です 。 別の方法には、酸性条件下での2-シアノ-3-フェニルアクリル酸の環化が含まれます .
工業生産方法
工業的には、ピルフェニドンは単一乳化溶媒蒸発法によって製造されることが多いです。 この方法は、ピルフェニドンを負荷したポリ(乳酸-コ-グリコール酸)ナノ粒子を調製し、それを凍結乾燥して自由に流れる粉末にすることを伴います 。 この方法により、薬物の放出が促進され、毒性、用量、投与頻度が減少します .
科学的研究の応用
ピルフェニドンは、幅広い科学研究に役立っています。
化学: 構造活性相関を調べるために、さまざまな誘導体の合成に使用されます。
生物学: 細胞経路やサイトカイン産生への影響について調査されています。
Safety and Hazards
Pirfenidone is associated with several adverse events such as gastrointestinal reactions like nausea, dyspepsia, diarrhea, abdominal discomfort, and vomiting. Other side effects include anorexia, fatigue, sedation, and photosensitivity . It is also known to cause photosensitivity reactions, rash, pruritus, and dry skin .
将来の方向性
The pharmacotherapeutic landscape for IPF is moving forward with a number of new drugs currently in clinical development. Since our understanding of IPF pathogenesis is still limited, efforts are being made to understand the mechanisms underlying this complex disease and their reflection on clinical phenotypes .
作用機序
ピルフェニドンの正確な作用機序は完全には解明されていません。 線維化増殖因子を調節し、線維芽細胞の増殖、筋線維芽細胞の分化、コラーゲンやフィブロネクチンの合成、細胞外マトリックスの沈着を抑制することが知られています 。 この効果は、形質転換成長因子-ベータ1(TGF-ベータ1)やその他の増殖因子の抑制によって媒介されます .
類似化合物の比較
類似化合物
ニンテダニブ: 特発性肺線維症の治療に使用される別の抗線維化剤です.
エスブリエ: ピルフェニドンの商品名で、臨床現場では交換可能に使用されます.
独自性
ピルフェニドンは、線維組織の形成に関与する線維芽細胞やその他の物質の産生を減らす能力においてユニークであり、特発性肺線維症の進行を遅らせます 。 ニンテダニブと比較して、ピルフェニドンは副作用が少なく、中止率が低いことが知られています .
生化学分析
Biochemical Properties
Pirfenidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It modulates the activity of transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and other cytokines, thereby inhibiting fibroblast proliferation and collagen synthesis . Pirfenidone also interacts with reactive oxygen species (ROS), reducing oxidative stress and inflammation .
Cellular Effects
Pirfenidone affects various cell types and cellular processes. It inhibits the proliferation of fibroblasts and myofibroblasts, reducing the deposition of extracellular matrix proteins such as collagen and fibronectin . Pirfenidone also modulates cell signaling pathways, including the TGF-β/Smad and Wnt/GSK-3β/β-catenin pathways, leading to decreased fibrosis and inflammation . Additionally, it influences gene expression by downregulating pro-fibrotic and pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of pirfenidone involves several key interactions. Pirfenidone binds to and inhibits TGF-β, reducing its downstream signaling and the subsequent activation of fibroblasts . It also modulates the activity of other growth factors and cytokines, such as TNF-α and interleukin-4 (IL-4), further contributing to its antifibrotic and anti-inflammatory effects . Pirfenidone’s antioxidant properties are mediated through the inhibition of redox reactions and regulation of oxidative stress-related genes and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirfenidone change over time. Pirfenidone demonstrates stability and maintains its antifibrotic and anti-inflammatory properties over extended periods . Long-term studies have shown that pirfenidone can reduce fibrosis and improve lung function in animal models of pulmonary fibrosis . Its efficacy may decrease over time due to potential degradation and the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of pirfenidone vary with different dosages in animal models. At lower doses, pirfenidone effectively reduces fibrosis and inflammation without significant adverse effects . At higher doses, it may cause gastrointestinal side effects, photosensitivity, and liver enzyme abnormalities . The optimal dosage of pirfenidone is crucial to balance its therapeutic benefits and potential toxic effects .
Metabolic Pathways
Pirfenidone is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2 . It is converted into its active metabolite, 5-carboxy-pirfenidone, which is then excreted through the urine . The metabolic pathways of pirfenidone involve oxidation and conjugation reactions, which are essential for its elimination from the body .
Transport and Distribution
Pirfenidone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly abundant in the lungs, liver, and kidneys, where it exerts its therapeutic effects . The distribution of pirfenidone and its metabolites is heterogeneous, with varying concentrations in different tissues .
Subcellular Localization
Pirfenidone’s subcellular localization is primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . It does not have specific targeting signals or post-translational modifications that direct it to specific organelles . Its presence in the cytoplasm allows it to modulate key cellular processes involved in fibrosis and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
Pirfenidone can be synthesized through various methods. One common approach involves the reaction of 5-methyl-2-pyridone with phenylmagnesium bromide, followed by oxidation . Another method includes the cyclization of 2-cyano-3-phenylacrylic acid under acidic conditions .
Industrial Production Methods
In industrial settings, pirfenidone is often produced using a single emulsion solvent evaporation method. This involves the preparation of pirfenidone-loaded poly(lactic-co-glycolic acid) nanoparticles, which are then lyophilized to create a free-flowing powder . This method enhances the drug’s release and reduces its toxicity, dose, and dosing frequency .
化学反応の分析
反応の種類
ピルフェニドンは、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物には、5-カルボキシ-ピルフェニドンなどのピルフェニドンのさまざまな誘導体が含まれます .
類似化合物との比較
Similar Compounds
Nintedanib: Another antifibrotic agent used for the treatment of idiopathic pulmonary fibrosis.
Esbriet: A brand name for pirfenidone, used interchangeably in clinical settings.
Uniqueness
Pirfenidone is unique in its ability to reduce the production of fibroblasts and other substances involved in the formation of fibrous tissue, thereby slowing down the progression of idiopathic pulmonary fibrosis . Compared to nintedanib, pirfenidone is associated with fewer adverse side effects and lower discontinuation rates .
特性
IUPAC Name |
5-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRGOKTTBVCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045183 | |
| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubule in methanol | |
| Record name | Pirfenidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The exact mechanism of action of pirfenidone is not fully understood. It is suggested that the antioxidant effects of pirfenidone contribute to its anti-inflammatory effects, leading to antifibrotic effects. Pirfenidone attenuates the production of transforming growth factor-β1 (TGF-β1), a key profibrotic and pro-inflammatory cytokine implicated in idiopathic pulmonary fibrosis (IPF). By suppressing TGF-β1, pirfenidone inhibits TGF-β1-induced differentiation of human lung fibroblasts into myofibroblasts, thereby preventing excess collagen synthesis and extracellular matrix production. Some evidence suggests that pirfenidone downregulates pro-inflammatory cytokines, including TNF-α, interleukin-1 (IL-1), IL-6, interferon-gamma (IFN-γ), and platelet-derived growth factor (PDGF). Animal models demonstrated that pirfenidone promotes the production of anti-inflammatory IL-10 and prevents the accumulation of various inflammatory cells, including lymphocytes, macrophages and neutrophils. In animal models, pirfenidone inhibited the influx of inflammatory cells and ameliorated bleomycin-induced pulmonary vascular permeability. Several _in vitro_ studies show that pirfenidone mediates antioxidant actions by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby reducing cellular injury in IPF., Dysfunctional mitochondria participate in the progression of chronic kidney disease (CKD). Pirfenidone is a newly identified anti-fibrotic drug. However, its mechanism remains unclear. Mitochondrial dysfunction is an early event that occurs prior to the onset of renal fibrosis. In this context, we investigated the protective effect of pirfenidone on mitochondria and its relevance to apoptosis and oxidative stress in renal proximal tubular cells. A remnant kidney rat model was established. Human renal proximal tubular epithelial cells (HK2) using rotenone, a mitochondrial respiratory chain complex I inhibitor were further investigated in vitro to examine the mitochondrial protective effect of pirfenidone. Pirfenidone protected mitochondrial structures and functions by stabilizing the mitochondrial membrane potential, maintaining ATP production and improving the mitochondrial DNA (mtDNA) copy number. Pirfenidone decreased tubular cell apoptosis by inhibiting the mitochondrial apoptotic signaling pathway. Pirfenidone also reduced oxidative stress by enhancing manganese superoxide dismutase (Mn-SOD) and inhibiting intracellular reactive oxygen species (ROS) generation, which suggested that the anti-oxidant effects occurred at least partially via the mitochondrial pathway. Pirfenidone may be effective prior to the onset of renal fibrosis because this drug exerts its anti-fibrotic effect by protection of mitochondria in renal proximal tubular cells., Pirfenidone is a drug recently approved for idiopathic pulmonary fibrosis but its mechanisms of action are partially unknown. We have previously demonstrated that the airways of patients with idiopathic pulmonary fibrosis contain procoagulant microparticles that activate coagulation factor X to its active form, Xa, a proteinase that signals fibroblast growth and differentiation, thus potentially contributing to the pathogenesis of the disease. We also reported that in vitro exposure of human alveolar cells to H2O2 causes microparticle generation. Since p38 activation is involved in microparticle generation in some cell models and p38 inhibition is one of the mechanisms of action of pirfenidone, we investigated the hypothesis that H2O2-induced generation of microparticles by alveolar cells is dependent on p38 phosphorylation and is inhibited by pirfenidone. H2O2 stimulation of alveolar cells caused p38 phosphorylation that was inhibited by pirfenidone. The drug also inhibited H2O2 induced microparticle generation as assessed by two independent methods (solid phase thrombin generation and flow cytometry). The shedding of microparticle-bound tissue factor activity was also inhibited by pirfenidone. Inhibition of p38-mediated generation of procoagulant microparticle is a previously unrecognized mechanism of action of the antifibrotic drug, pirfenidone., Recent studies indicate that pirfenidone (PFD) may have anti-fibrotic effects in many tissues, but the potential molecular mechanism remains unknown. The purpose of this study is to investigate the potential effects of PFD on epithelial-to-mesenchymal transition (EMT) and renal fibrosis in a unilateral ureteral obstruction (UUO) rat model and the involved molecular mechanism related to cultured human renal proximal tubular epithelial cells (HK-2). Sixty rats were randomly divided into three groups: sham-operated, vehicle-treated UUO, and PFD-treated UUO. Kidney specimens were collected at day 7 or 14 after UUO. PFD treatment was also performed for human HK-2. The tubulointerstitial injury, interstitial collagen deposition, and expression of type I and III collagen, a-SMA, S100A4, fibronection and E-cadherin were assessed. In addition, extracellular signal regulated kinase (ERK1/2), p38 MAPK (p38), and c-Jun N-terminal kinase/stress-activated protein kinase (JNK) were also detected. In vitro, PFD significantly attenuated TGF-beta1-induced EMT and extracellular matrix (ECM) synthesis, as determined by reducing expression of a-SMA, type I and III collagen, S100A4, fibronection, and increased expression of E-cadherin. PFD treatment attenuated TGF-beta1-induced up-regulation of phosphorylation of ERK1/2, p38 and JNK. In vivo, PFD reduced the degree of tubulointerstitial injury and renal fibrosis, which was associated with reduced expression of TGF-beta1, type III collagen, a-SMA, S100A4, fibronection, and increased expression of E-cadherin. These results suggest that pirfenidone is able to attenuate EMT and fibrosis in vivo and in vitro through antagonizing the MAPK pathway, providing a potential treatment to alleviate renal tubulointerstitial fibrosis., Pirfenidone is a novel anti-fibrotic and anti-inflammatory agent that inhibits the progression of fibrosis in animal models and in patients with idiopathic pulmonary fibrosis (IPF). We previously showed that pirfenidone inhibits the over-expression of collagen type I and of heat shock protein (HSP) 47, a collagen-specific molecular chaperone, in human lung fibroblasts stimulated with transforming growth factor (TGF)-beta1 in vitro. The increased numbers of HSP47-positive type II pneumocytes as well as fibroblasts were also diminished by pirfenidone in an animal model of pulmonary fibrosis induced by bleomycin. The present study evaluates the effects of pirfenidone on collagen type I and HSP47 expression in the human alveolar epithelial cell line, A549 cells in vitro. The expression of collagen type I, HSP47 and E-cadherin mRNAs in A549 cells stimulated with TGF-beta1 was evaluated by Northern blotting or real-time PCR. The expression of collagen type I, HSP47 and fibronectin proteins was assessed by immunocytochemical staining. TGF-beta1 stimulated collagen type I and HSP47 mRNA and protein expression in A549 cells, and pirfenidone significantly inhibited this process. Pirfenidone also inhibited over-expression of the fibroblast phenotypic marker fibronectin in A549 cells induced by TGF-beta1. We concluded that the anti-fibrotic effects of pirfenidone might be mediated not only through the direct inhibition of collagen type I expression but also through the inhibition of HSP47 expression in alveolar epithelial cells, which results in reduced collagen synthesis in lung fibrosis. Furthermore, pirfenidone might partially inhibit the epithelial-mesenchymal transition., Polarized T helper type 2 (Th2) response is linked with fibrosis. Here, we evaluated the effect of the anti-fibrotic agent pirfenidone on Th type 1 (Th1) and Th2 responses. For in vivo testing; Wistar rats were made cirrhotic by intraperitoneal administration of thioacetamide. Once hepatic damage was established, pirfenidone was administered intragastrically on a daily basis during three weeks. Gene expression of Th marks was evaluated by RT-PCR and Western blot assays from liver homogenates. Pirfenidone therapy induced down-regulation of Th2 transcripts and proteins (GATA3 and IL-4), without affecting significantly Th1 genes expression (T-bet and IFN-gamma). We found that the activated form of p38 MAPK (identified by Western blot) was reduced by pirfenidone treatment, which is consistent with the anti-Th2 activity observed. Pirfenidone reduced GATA3 nuclear localization without modifying its DNA binding activity (evaluated by electrophoretic mobility shift assay). For in vitro testing; human naive CD4+ T cells were cultured in either Th1 or Th2 polarizing conditions in the presence of pirfenidone and flow cytometric analysis of intracellular synthesis of IFN-gamma and IL-4 was conducted. Pirfenidone impaired development of Th2 subpopulation. In conclusion, pirfenidone is capable of impairing Th2 differentiation and limits Th2 profibrogenic response. The mechanism involves p38 inhibition and regulation of GATA3 expression and translocation. | |
| Record name | Pirfenidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirfenidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid from hot water | |
CAS No. |
53179-13-8 | |
| Record name | Pirfenidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirfenidone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirfenidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIRFENIDONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1-phenyl-2-(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRFENIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7NLD2JX7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pirfenidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102-104 °C; also as MP 103-105 °C from benzene-light petroleum | |
| Record name | Pirfenidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirfenidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

